molecular formula C30H24 B14503298 1,2-Bis(p-(trans-styryl)phenyl)-trans-ethylene

1,2-Bis(p-(trans-styryl)phenyl)-trans-ethylene

Cat. No.: B14503298
M. Wt: 384.5 g/mol
InChI Key: DXQFGTYOUGMXMH-DMZHBPNSSA-N
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Description

1,2-Bis(p-(trans-styryl)phenyl)-trans-ethylene is an organic compound characterized by its unique structure, which includes two styryl groups attached to a central ethylene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(p-(trans-styryl)phenyl)-trans-ethylene typically involves the reaction of p-bromostyrene with a suitable ethylene derivative under specific conditions. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, which facilitates the formation of the desired product through the coupling of the styryl groups with the ethylene moiety.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(p-(trans-styryl)phenyl)-trans-ethylene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of saturated derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly used.

Major Products Formed

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Saturated hydrocarbons.

    Substitution: Nitro and bromo derivatives.

Scientific Research Applications

1,2-Bis(p-(trans-styryl)phenyl)-trans-ethylene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 1,2-Bis(p-(trans-styryl)phenyl)-trans-ethylene involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with cellular receptors or enzymes, leading to a cascade of biochemical events. In materials science, its electronic properties are harnessed to improve the performance of electronic devices.

Comparison with Similar Compounds

Similar Compounds

    1,2-Diphenylethylene: Similar structure but lacks the styryl groups.

    1,2-Bis(p-methylphenyl)ethylene: Contains methyl groups instead of styryl groups.

    1,2-Bis(p-chlorophenyl)ethylene: Contains chlorine atoms instead of styryl groups.

Uniqueness

1,2-Bis(p-(trans-styryl)phenyl)-trans-ethylene is unique due to the presence of the styryl groups, which impart distinct electronic and structural properties. These properties make it particularly valuable in the development of advanced materials for electronic applications.

Properties

Molecular Formula

C30H24

Molecular Weight

384.5 g/mol

IUPAC Name

1-[(E)-2-phenylethenyl]-4-[(E)-2-[4-[(E)-2-phenylethenyl]phenyl]ethenyl]benzene

InChI

InChI=1S/C30H24/c1-3-7-25(8-4-1)11-13-27-15-19-29(20-16-27)23-24-30-21-17-28(18-22-30)14-12-26-9-5-2-6-10-26/h1-24H/b13-11+,14-12+,24-23+

InChI Key

DXQFGTYOUGMXMH-DMZHBPNSSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)/C=C/C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=C(C=C3)C=CC4=CC=CC=C4

Origin of Product

United States

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